4-(2-Bromopropyl)-2-methyl-1-nitrobenzene
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Overview
Description
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromopropyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene typically involves multiple steps starting from benzene. One common method involves the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The bromopropyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-bromopropane as the alkylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-(2-Hydroxypropyl)-2-methyl-1-nitrobenzene or 4-(2-Aminopropyl)-2-methyl-1-nitrobenzene.
Reduction: Formation of 4-(2-Bromopropyl)-2-methyl-1-aminobenzene.
Oxidation: Formation of 4-(2-Bromopropyl)-2-carboxy-1-nitrobenzene.
Scientific Research Applications
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps involving the catalyst .
Comparison with Similar Compounds
Similar Compounds
4-Bromonitrobenzene: Lacks the propyl and methyl groups, making it less complex.
2-Bromo-1-phenylpropane: Lacks the nitro and methyl groups, affecting its reactivity and applications.
4-Methyl-1-nitrobenzene: Lacks the bromopropyl group, influencing its chemical behavior.
Uniqueness
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is unique due to the presence of all three substituents (bromopropyl, methyl, and nitro groups) on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-(2-bromopropyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-9(6-8(2)11)3-4-10(7)12(13)14/h3-5,8H,6H2,1-2H3 |
InChI Key |
MRDDBMVAAUQGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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